molecular formula C8H12O3 B13953566 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol CAS No. 771438-40-5

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol

Cat. No.: B13953566
CAS No.: 771438-40-5
M. Wt: 156.18 g/mol
InChI Key: KIVUXDJIBRSCCU-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is an organic compound characterized by a cyclohexadiene ring substituted with a methoxymethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol typically involves the protection of hydroxyl groups followed by the introduction of the methoxymethoxy group. One common method involves the reaction of cyclohexa-1,5-diene-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, its structural features make it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

771438-40-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-(methoxymethoxy)cyclohexa-1,5-dien-1-ol

InChI

InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h3,5,9H,2,4,6H2,1H3

InChI Key

KIVUXDJIBRSCCU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CCC1)O

Origin of Product

United States

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